molecular formula C12H22O3 B098030 Octyl acetoacetate CAS No. 16436-00-3

Octyl acetoacetate

Cat. No. B098030
CAS RN: 16436-00-3
M. Wt: 214.3 g/mol
InChI Key: IKYDDBGYKFPTGF-UHFFFAOYSA-N
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Description

Octyl acetoacetate, also known as octyl ethanoate, is an organic compound formed from 1-octanol (octyl alcohol) and acetic acid . It is found in oranges, grapefruits, and other citrus products .


Synthesis Analysis

Octyl acetoacetate can be synthesized by the Fischer esterification of 1-octanol and acetic acid . In a study, five biocatalysts were evaluated in syntheses of octyl caprylate, octyl caprate, and octyl laurate, achieving conversions higher than 90% .


Molecular Structure Analysis

The molecular structure of Octyl acetoacetate is C12H22O3 . A study on methyl acetoacetate, a similar compound, examined the molecular structure, tautomerization, conformational stability, and electronic energies of 25 enols and keto forms .


Chemical Reactions Analysis

Acetoacetic ester, a similar compound to Octyl acetoacetate, can be used to make ketones and other molecules . It can participate in esterification and hydrolysis reactions .


Physical And Chemical Properties Analysis

Octyl acetoacetate is a colorless liquid that is moderately soluble in water. It has a pleasant, fruity odor, somewhat like that of oranges. Its molar mass is 172.26 g/mol .

Scientific Research Applications

Synthesis of Ketones

Octyl 3-oxobutanoate is utilized in the synthesis of various ketones, which are pivotal in the production of fine chemicals and pharmaceuticals. The compound serves as a precursor in acetoacetic ester synthesis, a method that allows for the introduction of alkyl groups into the alpha position of ketones . This process is essential for creating complex molecules with high precision.

Amino Acid Synthesis

In biochemistry, octyl 3-oxobutanoate plays a role in the synthesis of amino acids. Its ability to form stabilized enolates makes it a key molecule in the preparation of amino acid precursors, which are then used to study protein structure and function .

Material Science

The compound’s properties are exploited in material science for the development of new polymeric materials. Its reactivity with various chemical groups allows for the creation of polymers with specific characteristics, useful in a range of applications from industrial to biomedical .

Organic Building Blocks

Octyl 3-oxobutanoate serves as an organic building block in chemical synthesis. It provides a versatile foundation for constructing complex organic molecules, which can be tailored for a wide array of research applications, including the development of new drugs and agrochemicals .

Chromatography

In analytical chemistry, octyl 3-oxobutanoate is used in chromatography as a standard for calibrating equipment. Its well-defined properties ensure accurate and reliable measurements, which are crucial for the analysis of complex mixtures .

Flavor and Fragrance Industry

Although not a direct scientific research application, octyl 3-oxobutanoate’s related compound, octyl acetate, is noted for its fruity odor and is used in the flavor and fragrance industry. This application underscores the compound’s versatility and the potential for its derivatives to be used in sensory-related research .

Solvent for Resins and Polymers

Octyl acetoacetate’s solvent properties make it suitable for dissolving certain types of resins and polymers. This application is particularly useful in the study of polymer behaviors and in the formulation of coatings and adhesives .

Metabolic Studies

The compound’s role in metabolism and epigenetics is an emerging area of research. Acetoacetic acid derivatives are being studied for their potential to influence metabolic pathways and gene expression, which could have implications for understanding and treating metabolic disorders .

Future Directions

Acetate, a key component of Octyl acetoacetate, plays a significant role in health and human disease. The acetate-activating enzyme acyl-CoA short-chain synthetase family member 2 (ACSS2) is a major focus due to its role in targeted protein acetylation reactions that can regulate central metabolism and stress responses . Future studies on ACSS3 and lipogenesis should include ACLY inhibitors to confirm that this pathway does not involve ACSS2 .

properties

IUPAC Name

octyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-3-4-5-6-7-8-9-15-12(14)10-11(2)13/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYDDBGYKFPTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167754
Record name Octyl acetoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl acetoacetate

CAS RN

16436-00-3
Record name Octyl acetoacetate
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Record name Octyl acetoacetate
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Record name Octyl acetoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl acetoacetate
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Record name OCTYL ACETOACETATE
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Synthesis routes and methods

Procedure details

Another procedure involved heating the alcohol and tBAA, (or beta-ketoester) in solvent, in a round-bottom flask with magnetic stirrer,5-plate Oldershaw column and still head for removal of the t-butanol co-product. For example: a solution of n-octanol (13 g, 0.1 mol), tBAA (16.6 g, 0.105 mol) and 50 mL toluene was heated at reflux until the theoretical amount of t-butyl alcohol was obtained (ca. 15 min. after reflux). The reaction mixture was subsequently concentrated and distilled to give 17.8 g (83.2%) octyl acetoacetate b.p. 95-110° C. (1.0 mm Hg).
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
beta-ketoester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
83.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the relevance of studying octyl acetoacetate under high-pressure CO2?

A1: The study explores the thermodynamic properties of octyl acetoacetate in the presence of high-pressure CO2 []. This is relevant because supercritical CO2 is increasingly employed as a green solvent in various industrial processes, including extraction, reaction, and material processing. Understanding the behavior of compounds like octyl acetoacetate in such environments is crucial for optimizing these processes and developing new applications.

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